molecular formula C14H17NO3 B7556095 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid

2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid

Cat. No. B7556095
M. Wt: 247.29 g/mol
InChI Key: LVPLENDHAUESBF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent analgesic and anti-inflammatory effects.

Mechanism of Action

2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has also been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of inflammatory cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid in lab experiments is its potency. 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has been shown to be highly effective in reducing inflammation and pain at low doses. Another advantage is its selectivity for COX-2, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.
One limitation of using 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid in lab experiments is its potential for off-target effects. 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has been shown to inhibit other enzymes, such as lipoxygenase and cytochrome P450, which could lead to unintended effects. Another limitation is its potential for toxicity at high doses.

Future Directions

There are a number of future directions for research on 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the development of 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid derivatives that have improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further research on the mechanisms of action of 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid and its potential for use in the treatment of other inflammatory conditions.

Synthesis Methods

The synthesis of 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid involves the reaction of 3-methylbenzoyl chloride with N-tert-butoxycarbonyl-L-aspartic acid beta-lactone, followed by deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. The resulting product is then treated with 3-methylphenylacetic acid to form 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid.

Scientific Research Applications

2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has been widely used in scientific research for its potent analgesic and anti-inflammatory effects. It has been shown to be effective in treating various inflammatory conditions, including arthritis, colitis, and asthma. 2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has also been used as a research tool to study the mechanisms of inflammation and pain.

properties

IUPAC Name

2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-4-3-5-12(8-10)6-7-13(16)15-9-11(2)14(17)18/h3-8,11H,9H2,1-2H3,(H,15,16)(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLENDHAUESBF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid

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